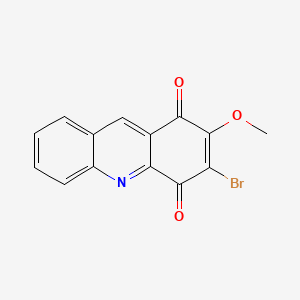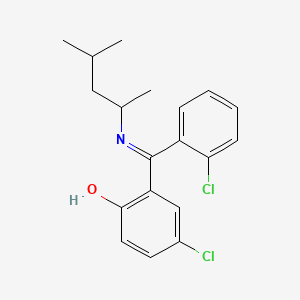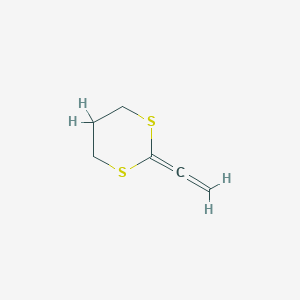
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone is a synthetic compound with the molecular formula C20H25N5O5 and a molecular weight of 415.443 g/mol . It is also known by its CAS Registry Number 77180-12-2 . This compound is characterized by its unique structure, which includes a diazomethyl ketone group, making it a valuable reagent in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.
Peptide Coupling: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Diazomethyl Ketone Formation: The diazomethyl ketone group is introduced by reacting the peptide with diazomethane or a diazo transfer reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazomethyl ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone has a wide range of scientific research applications, including:
Biology: The compound is employed in the study of enzyme mechanisms and inhibition, as it can act as a potent inhibitor of proteases.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Industry: The compound is used in the production of pharmaceuticals and as a tool in biochemical research.
類似化合物との比較
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone can be compared with other similar compounds, such as:
Benzyloxycarbonylalanyl-alanyl-proline chloromethyl ketone: This compound has a chloromethyl ketone group instead of a diazomethyl ketone group, which affects its reactivity and specificity.
Benzyloxycarbonylalanyl-alanyl-proline fluoromethyl ketone: The fluoromethyl ketone group provides different chemical properties and reactivity compared to the diazomethyl ketone group.
Benzyloxycarbonylalanyl-alanyl-proline bromomethyl ketone:
The uniqueness of this compound lies in its diazomethyl ketone group, which provides distinct reactivity and potential for enzyme inhibition compared to other similar compounds.
特性
| 77180-12-2 | |
分子式 |
C20H25N5O5 |
分子量 |
415.4 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25N5O5/c1-13(24-20(29)30-12-15-7-4-3-5-8-15)18(27)23-14(2)19(28)25-10-6-9-16(25)17(26)11-22-21/h3-5,7-8,11,13-14,16H,6,9-10,12H2,1-2H3,(H,23,27)(H,24,29)/t13-,14-,16-/m0/s1 |
InChIキー |
QVERKGMUNDPJDI-DZKIICNBSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)






![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)


![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
